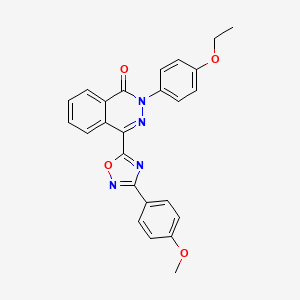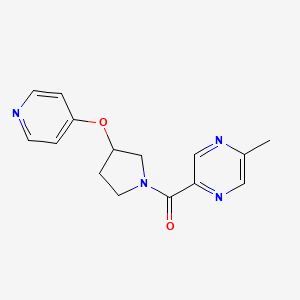
(5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been found to have potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds: Studies have demonstrated the synthesis of various heterocyclic compounds, highlighting methodologies that could be relevant to the synthesis or understanding of (5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. For example, Ochi et al. (1976) discussed the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, which shares structural motifs with the compound of interest (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Biological Activity
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral activities of pyridine derivatives shows promise for the development of new therapeutic agents. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, indicating potential applications in developing compounds with similar backbones for antimicrobial uses (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
The search for novel anticancer agents has led to the synthesis and evaluation of pyrazole and pyrimidine derivatives. Studies like those by Katariya, Vennapu, & Shah (2021) demonstrate the synthesis of novel compounds with potential anticancer activities, providing insights into the design of similar heterocyclic compounds for therapeutic purposes (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and DFT Studies
- Molecular Docking and DFT Calculations: The synthesis of heterocyclic compounds often accompanies computational studies to predict their biological activities. For instance, Farag & Fahim (2019) conducted DFT calculations and molecular docking studies on newly synthesized pyrazole and pyrimidine derivatives, offering a framework for predicting the activity of similar compounds (Farag & Fahim, 2019).
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCSLJWTOIJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
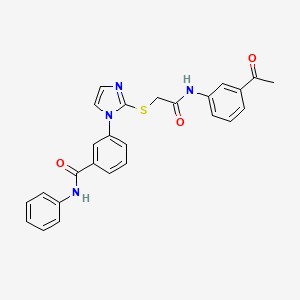
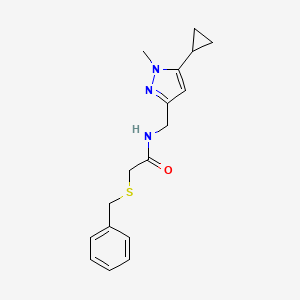
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)
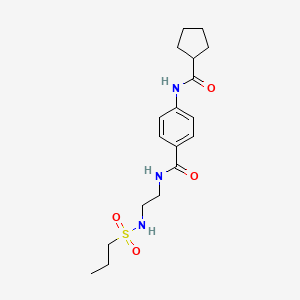
![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)
